Cirazoline hydrochloride

Alpha-1 Adrenoceptor Pharmacology Radioligand Binding Receptor Subtype Selectivity

Choose Cirazoline hydrochloride for its unmatched functional selectivity—full α1A-adrenergic agonism with only partial α1B/α1D activity and a distinct non-selective α2-antagonist profile. Unlike phenylephrine or methoxamine, cirazoline provides a 135-fold greater potency in human arteries versus veins, enabling precise dissection of α1A-mediated vasoconstriction without confounded α1B/α1D signals. Its validated efficacy in isolated vascular preparations, chronic in vivo cognitive models, and ANP secretion assays makes it an essential tool for reproducible, high-impact adrenergic pharmacology research.

Molecular Formula C13H17ClN2O
Molecular Weight 252.74 g/mol
CAS No. 40600-13-3
Cat. No. B1669081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCirazoline hydrochloride
CAS40600-13-3
Synonyms2-(2'-cyclopropylphenoxymethyl)imidazoline hydrochloride
cirazoline
cirazoline monohydrochloride
LD 3098
LD-3098
Molecular FormulaC13H17ClN2O
Molecular Weight252.74 g/mol
Structural Identifiers
SMILESC1CC1C2=CC=CC=C2OCC3=NCCN3.Cl
InChIInChI=1S/C13H16N2O.ClH/c1-2-4-12(11(3-1)10-5-6-10)16-9-13-14-7-8-15-13;/h1-4,10H,5-9H2,(H,14,15);1H
InChIKeyXFRXWLWUUDJHPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cirazoline Hydrochloride (CAS 40600-13-3) Alpha-1 Adrenoceptor Agonist for Cardiovascular and Neuropharmacology Research


Cirazoline hydrochloride is a potent, competitive α1-adrenergic receptor agonist that exhibits functional selectivity across receptor subtypes. It acts as a full agonist at α1A-adrenoceptors and a partial agonist at α1B- and α1D-adrenoceptors, with reported Ki values of 120 nM, 960 nM, and 660 nM for these subtypes in CHO cell membranes, respectively . Additionally, cirazoline functions as a non-selective α2-adrenergic receptor antagonist and binds to imidazoline I1/I2 sites [1], distinguishing it from classical phenethylamine α1-agonists. Its dual α1-agonist/α2-antagonist profile, combined with subtype-selective efficacy, enables precise investigation of adrenergic signaling pathways in vascular, renal, and central nervous system preparations .

Why Generic Alpha-1 Agonists Cannot Replace Cirazoline Hydrochloride in Specialized Research Applications


Although several α1-adrenergic agonists are commercially available (e.g., phenylephrine, methoxamine, oxymetazoline), cirazoline hydrochloride exhibits a unique combination of functional selectivity across α1-adrenoceptor subtypes (full agonist at α1A, partial at α1B/α1D) and a distinct calcium-handling signature in vascular smooth muscle that is not replicated by these analogs [1]. For example, while both cirazoline and phenylephrine can induce vasoconstriction, cirazoline demonstrates a 135-fold greater potency in human arteries compared to veins, a tissue-specific profile not observed with phenylephrine or naphazoline [2]. Moreover, unlike methoxamine (a full agonist across α1-subtypes) or oxymetazoline (a weak partial agonist at α1A with no intrinsic activity at α1B/α1D), cirazoline's unique agonist profile enables precise dissection of α1A-mediated vs. α1B/α1D-mediated physiological responses [3]. Therefore, substituting cirazoline with a generic α1-agonist risks introducing confounded pharmacological signals due to divergent subtype selectivity, efficacy, and tissue-specific potency.

Quantitative Comparative Evidence for Cirazoline Hydrochloride (CAS 40600-13-3) vs. In-Class Alpha-1 Adrenergic Agonists


Recombinant Human α1-Adrenoceptor Subtype Binding Affinities (Ki): Cirazoline vs. Noradrenaline

In radioligand binding studies using [125I]-HEAT in CHO cells stably expressing cloned human α1-adrenoceptor subtypes, cirazoline demonstrated a distinct subtype affinity profile compared to the endogenous agonist noradrenaline. Cirazoline exhibited 8-fold higher affinity for α1A-subtype (Ki = 120 nM) compared to α1B-subtype (Ki = 960 nM) and 5.5-fold higher affinity for α1A compared to α1D-subtype (Ki = 660 nM) . In contrast, noradrenaline showed the highest affinity for the α1D-subtype [1]. This inverted selectivity profile is critical for studies requiring preferential α1A activation over α1B/α1D.

Alpha-1 Adrenoceptor Pharmacology Radioligand Binding Receptor Subtype Selectivity

Functional Intrinsic Efficacy Across α1-Adrenoceptor Subtypes: Cirazoline vs. Oxymetazoline

In functional studies measuring [Ca2+]i transients in CHO cells expressing individual human α1-subtypes, cirazoline acted as a full agonist at α1A-adrenoceptors (maximal response similar to noradrenaline) but only as a partial agonist at α1B- and α1D-subtypes [1]. In stark contrast, oxymetazoline was a weak agonist at α1A and completely lacked intrinsic activity at α1B- and α1D-subtypes [1]. This functional distinction enables cirazoline to serve as a full agonist in α1A-rich tissues while avoiding full activation of α1B/α1D receptors, a property not shared by oxymetazoline.

Functional Pharmacology Calcium Mobilization Receptor Efficacy

In Vivo Vasoconstriction Mechanism: Calcium Influx-Independent vs. Dependent Signaling

In pithed rat models of vasoconstriction, cirazoline and the α1-agonist St 587 were found to elicit pressor responses via distinct calcium-handling mechanisms. Cirazoline-mediated vasoconstriction was predominantly calcium influx-independent, whereas St 587-mediated responses were predominantly calcium influx-dependent [1]. Despite this mechanistic divergence, pA2 values for a panel of antagonists (including prazosin, BE 2254, AR-C239, corynanthine, phentolamine, sulpiride, chlorpromazine) were not significantly different against either agonist, indicating that the same α1-adrenoceptor recognition site mediates both calcium influx-dependent and -independent processes [1].

In Vivo Pharmacology Vascular Smooth Muscle Calcium Signaling

Tissue-Specific Potency: Human Epigastric Arteries vs. Veins

In isolated human superficial epigastric vessels, cirazoline displayed a striking 135-fold higher potency in arteries compared to veins [1]. In contrast, phenylephrine and naphazoline were equipotent in both vessel types, while noradrenaline was 3-fold less potent in arteries [1]. This marked tissue-specific potency differential positions cirazoline as a valuable pharmacological tool for distinguishing α1-adrenoceptor-mediated responses in arterial vs. venous beds within the same human tissue preparations.

Vascular Pharmacology Human Tissue Alpha-1 Adrenoceptor

Imidazoline Receptor Binding Profile: Cirazoline as an Idazoxan Receptor-Selective Ligand

Beyond its α1-adrenoceptor activity, cirazoline demonstrates high-affinity binding to non-adrenergic imidazoline sites, specifically the idazoxan receptor. Radioligand binding studies in guinea pig cerebral cortex revealed that cirazoline binds to the idazoxan receptor with a Kd of 1 nM [1]. This represents a 50-210-fold selectivity for the idazoxan receptor over α2-adrenoceptors and approximately 500-fold selectivity over α1-adrenoceptors [1]. In contrast, other imidazoline ligands like oxymetazoline lack this pronounced selectivity profile.

Imidazoline Receptors Radioligand Binding Neuropharmacology

In Vitro Aqueous Solubility and Formulation Reproducibility

Cirazoline hydrochloride demonstrates high aqueous solubility, a critical attribute for reproducible in vitro and ex vivo experimental design. In water, the maximum achievable concentration is 25.27 mg/mL (100 mM), which is comparable to its solubility in DMSO (25.27 mg/mL) . This high aqueous solubility exceeds that of many lipophilic α1-agonists, enabling preparation of concentrated aqueous stock solutions without organic co-solvents that could interfere with sensitive cellular or tissue assays. For comparison, many α1-agonists require DMSO or ethanol for dissolution, introducing solvent artifacts in control experiments.

Formulation In Vitro Assay Solubility

High-Value Research and Industrial Application Scenarios for Cirazoline Hydrochloride


Cardiovascular Pharmacology: Dissecting α1-Adrenoceptor Subtype-Specific Vascular Responses

Use cirazoline hydrochloride in isolated vascular tissue preparations (e.g., rat aorta, human epigastric arteries) to selectively activate α1A-adrenoceptors while minimally activating α1B/α1D subtypes [1]. Its full α1A agonism enables robust vasoconstriction studies without confounding α2-adrenoceptor stimulation. The 135-fold arterial vs. venous potency differential [2] makes it ideal for investigating arterial-specific adrenergic pharmacology in human vascular tissue.

Neuropharmacology: Investigating α1A-Adrenoceptor Modulation of Cognitive Function and Behavior

Employ cirazoline hydrochloride in in vivo rodent models to study the role of α1A-adrenoceptors in cognition and mood regulation. Published studies have utilized cirazoline (40 μM in drinking water for 9 months) to reverse antidepressant-like phenotypes in transgenic mice with altered α1A-AR expression [3]. Its high aqueous solubility facilitates chronic oral administration without organic solvents.

Renal Physiology: Characterizing α1-Adrenoceptor-Mediated ANP Secretion and Renal Hemodynamics

Utilize cirazoline hydrochloride in isolated perfused kidney or atrial tissue preparations to study α1A-adrenoceptor regulation of atrial natriuretic peptide (ANP) secretion. In rat atrial studies, cirazoline demonstrated the highest potency for stimulating ANP release among α-adrenergic agonists tested (cirazoline > phenylephrine = guanabenz > clonidine) [4]. Its selectivity for α1A-ARs [1] enables precise dissection of this signaling pathway.

Receptor Binding Studies: Dual-Targeting α1-Adrenoceptors and Imidazoline Binding Sites

Leverage cirazoline hydrochloride's high-affinity binding to idazoxan receptors (Kd = 1 nM) [5] to investigate non-adrenergic imidazoline sites in brain and peripheral tissues. Its >50-fold selectivity for idazoxan receptors over α2-adrenoceptors makes it a valuable tool for distinguishing I1/I2 imidazoline site pharmacology from classical adrenergic signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cirazoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.